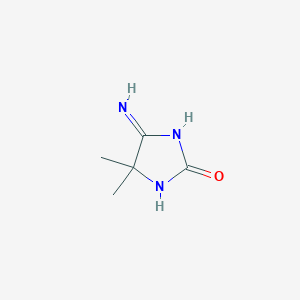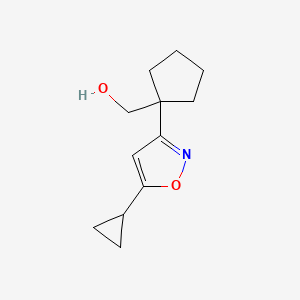![molecular formula C14H26N2O3 B11821819 tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B11821819.png)
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[55]undecane-4-carboxylate is a chemical compound with the molecular formula C13H24N2O3 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves the reaction of N-Benzyl-4-piperidone with tert-butyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the spiro compound . The reaction conditions usually involve temperatures ranging from 0°C to room temperature and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Aplicaciones Científicas De Investigación
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C14H26N2O3 |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
tert-butyl (6S,11S)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14-/m0/s1 |
Clave InChI |
UVNQOHDCZZUHKK-FZMZJTMJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCO[C@]2(C1)CCCC[C@@H]2N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)



![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)
![N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine](/img/structure/B11821767.png)




![N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821788.png)
![(E)-1-azabicyclo[3.2.1]octan-4-one oxime](/img/structure/B11821795.png)
